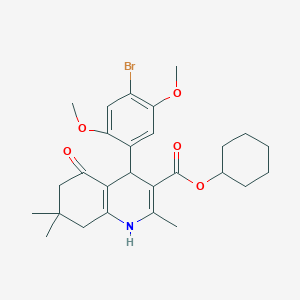![molecular formula C19H16Cl2N4O2 B10915840 N-(3-chlorophenyl)-1-{1-[(3-chlorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10915840.png)
N-(3-chlorophenyl)-1-{1-[(3-chlorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-CHLOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
The synthesis of 1-[2-(3-CHLOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-chloroaniline and 3-chlorophenylhydrazine.
Formation of Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving the hydrazine derivative and an appropriate diketone.
Coupling Reactions: The final compound is obtained by coupling the pyrazole derivative with the appropriate aniline derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Chemical Reactions Analysis
1-[2-(3-CHLOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
1-[2-(3-CHLOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in biological studies to understand its interactions with various biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[2-(3-CHLOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-[2-(3-CHLOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-(3-chloroanilino)-1-(4-chlorophenyl)ethanone and N-methyl-3-chloroaniline share structural similarities.
Uniqueness: The presence of both the pyrazole ring and the specific substitution pattern in 1-[2-(3-CHLOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE contributes to its unique chemical and biological properties, distinguishing it from other related compounds .
Properties
Molecular Formula |
C19H16Cl2N4O2 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-[1-(3-chloroanilino)-1-oxopropan-2-yl]-N-(3-chlorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H16Cl2N4O2/c1-12(18(26)22-15-6-2-4-13(20)10-15)25-9-8-17(24-25)19(27)23-16-7-3-5-14(21)11-16/h2-12H,1H3,(H,22,26)(H,23,27) |
InChI Key |
NKPRWPQDMQLIOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)N2C=CC(=N2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10915758.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10915762.png)
![N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10915764.png)
![1-butyl-6-cyclopropyl-3-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915771.png)
![1-ethyl-4-nitro-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B10915779.png)
![3-(1H-benzimidazol-2-yl)-N'-[(E)-(4-chlorophenyl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B10915782.png)
![[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B10915784.png)
![5-phenyl-N-[1-(propan-2-yl)piperidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10915793.png)

![2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N'~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide](/img/structure/B10915804.png)
![(2E)-2-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}-3-ethoxybenzylidene)hydrazinecarboxamide](/img/structure/B10915810.png)

![4-hydroxy-5-{(2E)-3-[4-methoxy-3-(methoxymethyl)phenyl]prop-2-enoyl}-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10915816.png)

